molecular formula C16H24O3 B1427762 Butyl 2-(4-butoxyphenyl)acetate CAS No. 1185726-73-1

Butyl 2-(4-butoxyphenyl)acetate

Cat. No.: B1427762
CAS No.: 1185726-73-1
M. Wt: 264.36 g/mol
InChI Key: XANNDSOAOAKZDI-UHFFFAOYSA-N
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Description

Butyl 2-(4-butoxyphenyl)acetate is an organic compound with the chemical formula C16H24O3. It is a colorless liquid with a fruity odor and is commonly used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(4-butoxyphenyl)acetate typically involves the esterification of 4-butoxyphenylacetic acid with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to drive the reaction to completion and remove water formed during the process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and distillation units to ensure high purity and yield. The use of membrane reactors has been explored to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(4-butoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-butoxybenzoic acid.

    Reduction: 4-butoxyphenylmethanol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Butyl 2-(4-butoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its role as an impurity in Bufexamac, contributing to the understanding of the drug’s pharmacokinetics and safety profile.

    Industry: Employed in the fragrance industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of Butyl 2-(4-butoxyphenyl)acetate is primarily related to its role as an impurity in Bufexamac.

Comparison with Similar Compounds

Similar Compounds

    Butyl acetate: A common solvent with a similar ester functional group.

    4-butoxybenzoic acid: An oxidation product of Butyl 2-(4-butoxyphenyl)acetate.

    Butyl 4-butoxyphenylacetate: An isomer with a different structural arrangement.

Uniqueness

This compound is unique due to its specific structure and its role as an impurity in Bufexamac. Its distinct chemical properties and applications in various fields make it a compound of interest in both research and industry .

Properties

IUPAC Name

butyl 2-(4-butoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-3-5-11-18-15-9-7-14(8-10-15)13-16(17)19-12-6-4-2/h7-10H,3-6,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANNDSOAOAKZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309639
Record name Butyl 4-butoxybenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185726-73-1
Record name Butyl 4-butoxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185726-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl 4-butoxybenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 4-butoxybenzeneacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7WEJ4388Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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